1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol
CAS No.:
Cat. No.: VC16486542
Molecular Formula: C26H19NO2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H19NO2 |
|---|---|
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-[2-[hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
| Standard InChI | InChI=1S/C26H19NO2/c28-23-12-10-18-6-2-4-8-21(18)25(23)24-20-7-3-1-5-17(20)9-11-22(24)26(29)19-13-15-27-16-14-19/h1-16,26,28-29H |
| Standard InChI Key | JYJLRFUVMXNOEH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)O)C(C5=CC=NC=C5)O |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol features two naphthalene rings connected through a hydroxypyridinylmethyl bridge. The hydroxyl group (-OH) at position 2 of the second naphthalene ring and the pyridine moiety at position 4 of the bridging unit contribute to its polar character and potential hydrogen-bonding capabilities. X-ray crystallographic studies of analogous compounds, such as 4-((2-hydroxynaphthalen-1-yl)(pyrrolidin-1-yl)methyl)benzonitrile, reveal orthorhombic crystal systems with space group Pna2₁ and unit cell parameters . These structural insights suggest that the title compound likely adopts a planar conformation stabilized by intramolecular hydrogen bonds between the hydroxyl group and the pyridine nitrogen .
Table 1: Key Structural Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol |
| Crystal System (Analog) | Orthorhombic |
| Space Group (Analog) | Pna2₁ |
Spectroscopic Characterization
Infrared (IR) spectroscopy of related naphthalene derivatives shows characteristic absorption bands for hydroxyl (3142–3154 cm⁻¹) and nitrile (2219–2220 cm⁻¹) groups . Nuclear magnetic resonance (NMR) data for similar compounds, such as 4-(4-chlorophenyl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile, reveal aromatic proton signals between δ 7.31–8.55 ppm and hydroxyl protons at δ 12.92–13.08 ppm . These spectral features align with the expected electronic environment of the title compound’s hydroxyl and pyridine groups.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 1-[2-[Hydroxy(pyridin-4-yl)methyl]naphthalen-1-yl]naphthalen-2-ol typically involves the condensation of naphthalen-2-ol with a pyridine-derived aldehyde under controlled thermal conditions. A representative procedure for analogous compounds involves heating 4-formylbenzonitrile, naphthalen-2-ol, and pyrrolidine at 100°C for 10 hours, followed by refluxing in ethanol and recrystallization from dichloromethane . This method emphasizes the importance of solvent selection (e.g., methanol-DMF mixtures) for obtaining high-purity crystals .
Table 2: Representative Synthesis Conditions
Purification and Crystallization
Slow evaporation of solvent mixtures (e.g., methanol-DMF) yields single crystals suitable for X-ray diffraction analysis . Intramolecular hydrogen bonding between the hydroxyl group and pyridine nitrogen enhances lattice stability, as observed in related structures .
Physicochemical Properties
Solubility and Reactivity
The compound exhibits limited solubility in polar solvents such as water but dissolves readily in dimethylformamide (DMF) and dichloromethane . The hydroxyl group’s acidity () enables deprotonation under basic conditions, facilitating nucleophilic substitution or esterification reactions. For instance, reaction with phenylisothiocyanate yields thioamide derivatives, as demonstrated in studies of analogous nicotinonitriles .
Thermal Stability
Thermogravimetric analysis (TGA) of similar naphthalene derivatives indicates decomposition temperatures above 250°C, suggesting robust thermal stability under standard laboratory conditions .
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